N-Benzylpyridine-3-carboximidamide
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Overview
Description
N-Benzylpyridine-3-carboximidamide is a chemical compound with the molecular formula C13H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
The synthesis of N-Benzylpyridine-3-carboximidamide typically involves the reaction of pyridine-3-carboximidamide with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N-Benzylpyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
N-Benzylpyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-Benzylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
N-Benzylpyridine-3-carboximidamide can be compared with other similar compounds, such as:
Pyridine-3-carboximidamide: The parent compound, which lacks the benzyl group.
N-Benzylpyridine-2,3-diamine: A similar compound with an additional amino group at the 2-position.
Benzylpyridine derivatives: Other derivatives with different substituents on the pyridine ring.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N'-benzylpyridine-3-carboximidamide |
InChI |
InChI=1S/C13H13N3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,14,16) |
InChI Key |
BEUKXNCHYJJLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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